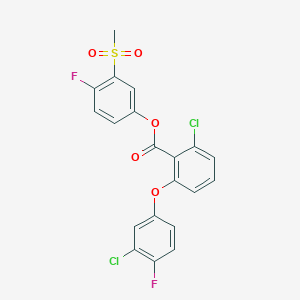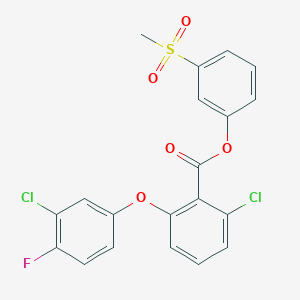
(4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
The mechanism of action of (4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate involves the formation of a covalent bond with the target protein or enzyme. The formation of this bond results in a change in the fluorescence properties of the compound, allowing for detection and measurement.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be non-toxic and non-cytotoxic at low concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate in lab experiments is its high selectivity for specific proteins or enzymes. Additionally, it has a high signal-to-noise ratio, allowing for accurate detection and measurement. One limitation is that it requires a covalent bond to form with the target protein or enzyme, which may affect the activity of the target.
Zukünftige Richtungen
There are several potential future directions for (4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate research. One direction is to study its applications in live-cell imaging. Another direction is to develop new derivatives of the compound with improved properties such as higher selectivity or longer fluorescence lifetime. Additionally, it can be used in the development of new drugs or therapies for diseases that involve specific protein or enzyme targets.
Conclusion:
In conclusion, this compound is a promising compound for scientific research applications. Its high selectivity and accurate detection make it a valuable tool for studying biological systems. Further research is needed to fully understand its potential and limitations in various applications.
Synthesemethoden
The synthesis method of (4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate involves the reaction between 4-chlorothiophenol, 2-fluoro-6-(trifluoromethyl) benzoic acid, and 4-fluoro-3-methylsulfonylphenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate has potential applications in scientific research as a tool for studying biological systems. It can be used as a fluorescent probe to detect specific proteins or enzymes in cells. It can also be used as a ligand to study protein-ligand interactions. Additionally, it can be used as a substrate for enzyme assays.
Eigenschaften
IUPAC Name |
(4-fluoro-3-methylsulfonylphenyl) 2-(4-chlorophenyl)sulfanyl-6-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF2O4S2/c1-29(25,26)18-11-13(7-10-15(18)22)27-20(24)19-16(23)3-2-4-17(19)28-14-8-5-12(21)6-9-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYGRVYLYTWWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)OC(=O)C2=C(C=CC=C2SC3=CC=C(C=C3)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide](/img/structure/B7432856.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432859.png)
![2-chloro-6-(3-chloro-4-fluorophenoxy)-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432872.png)
![N-[(3aS,6aR)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-5-yl]-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide](/img/structure/B7432876.png)
![Methyl 4-[[2-(4-chlorophenyl)sulfanyl-6-fluorobenzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432901.png)
![Methyl 4-[2-[(2-acetamidopyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B7432903.png)
![2-(furan-2-yl)-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7432907.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432909.png)
![2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide](/img/structure/B7432910.png)



![(E)-N-(1,3-benzodioxol-5-yl)-N-[(2-prop-2-enoxyphenyl)methyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B7432945.png)